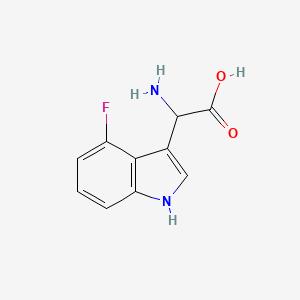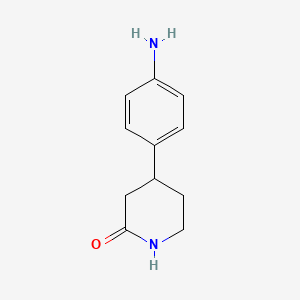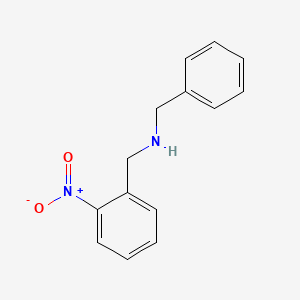
Benzenemethanamine, 2-nitro-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- is an organic compound with the molecular formula C20H19N. It is also known by other names such as Aniline, N,N-dibenzyl-; Benzenamine, N,N-bis(phenylmethyl)-; Dibenzylamine, N-phenyl-; and Dibenzylaniline . This compound is characterized by the presence of a benzenemethanamine core with a nitro group and a phenylmethyl substituent.
Métodos De Preparación
The synthesis of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can undergo reduction reactions to form corresponding amines. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: The benzenemethanamine core can undergo electrophilic aromatic substitution reactions with reagents such as bromine or chlorine to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while halogenation results in halogenated benzenemethanamine derivatives .
Aplicaciones Científicas De Investigación
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- can be compared with other similar compounds such as:
Benzenemethanamine, N-phenyl-: This compound lacks the nitro group and has different reactivity and applications.
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: This compound has a hydroxy group instead of a nitro group, leading to different chemical properties and uses.
Propiedades
Número CAS |
95982-61-9 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
N-[(2-nitrophenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
Clave InChI |
WEWJQVKHZUNSPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)
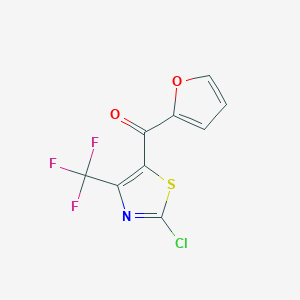


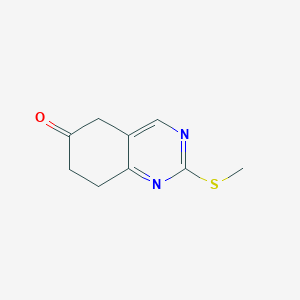
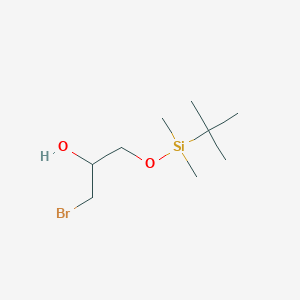


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)

![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
